3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide
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Overview
Description
3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a chlorobenzylidene group, and a dihydroxyphenyl ethyl side chain, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The chlorobenzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide involves its interaction with various molecular targets and pathways. The dihydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the thiazolidine ring may interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- (5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
- (5Z)-5-(4-chlorobenzylidene)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione
Uniqueness
3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide is unique due to its combination of a thiazolidine ring, a chlorobenzylidene group, and a dihydroxyphenyl ethyl side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H19ClN2O5S |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
3-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C21H19ClN2O5S/c22-15-4-2-1-3-14(15)12-18-20(28)24(21(29)30-18)10-8-19(27)23-9-7-13-5-6-16(25)17(26)11-13/h1-6,11-12,25-26H,7-10H2,(H,23,27)/b18-12- |
InChI Key |
JBKMKMMTFTZKKJ-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC(=C(C=C3)O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC(=C(C=C3)O)O)Cl |
Origin of Product |
United States |
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